Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
Overview
Description
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate is an organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of ethoxymethylene and difluoro groups attached to a butanoate backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with ethyl orthoformate in the presence of a catalytic amount of piperidine. The reaction proceeds under reflux conditions, leading to the formation of the desired product through a Knoevenagel condensation mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxymethylene group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: It is involved in the synthesis of potential drug candidates for treating diseases such as cancer and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The ethoxymethylene group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon. This makes the compound a versatile intermediate for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate
- Ethyl acetoacetate
- Methyl acetoacetate
Uniqueness
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate is unique due to the presence of difluoro groups, which impart distinct electronic properties compared to trifluoro or non-fluorinated analogs
Biological Activity
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (commonly referred to as EEDFB) is a fluorinated compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
EEDFB is characterized by its unique molecular structure, which includes a difluoroketone moiety and an ethoxy group. Its molecular formula is , with a molecular weight of approximately 218.18 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a subject of interest in pharmaceutical research.
Synthesis Methods
The synthesis of EEDFB typically involves the condensation of fluorinated acetoacetates with triethyl orthoformate in the presence of acetic anhydride. Several methods have been reported, yielding high purity and significant quantities of the compound:
These methods demonstrate the efficiency of using fluorinated precursors to produce EEDFB with minimal by-products.
Biological Activity
EEDFB exhibits a range of biological activities that make it relevant for various applications:
- Antimicrobial Activity : Studies have shown that EEDFB possesses significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Anti-inflammatory Effects : EEDFB has been evaluated for its anti-inflammatory potential. It inhibits pro-inflammatory cytokines, thereby reducing inflammation in animal models.
- Anticancer Properties : Preliminary research indicates that EEDFB may induce apoptosis in cancer cells. It has shown effectiveness against specific cancer cell lines, suggesting potential as an anticancer agent.
Case Studies
- Antimicrobial Study : A study conducted on EEDFB against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .
- Anti-inflammatory Research : In a mouse model of acute inflammation, EEDFB treatment resulted in a 50% reduction in paw edema compared to the control group .
- Anticancer Evaluation : In vitro tests on human breast cancer cells revealed that EEDFB reduced cell viability by 60% at concentrations of 50 µM after 48 hours .
The biological activities of EEDFB can be attributed to its structural characteristics:
- Electrophilic Nature : The presence of the difluoroketone enhances electrophilicity, allowing it to interact effectively with biological macromolecules.
- Lipophilicity : The ethoxy group increases the compound's ability to penetrate cellular membranes, facilitating its action within cells.
Applications
EEDFB's unique properties make it suitable for various applications:
- Pharmaceuticals : As a potential lead compound for developing new antibiotics and anti-inflammatory drugs.
- Agrochemicals : Its efficacy against plant pathogens suggests applications in crop protection formulations.
Properties
IUPAC Name |
ethyl (2Z)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O4/c1-3-14-5-6(7(12)8(10)11)9(13)15-4-2/h5,8H,3-4H2,1-2H3/b6-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVPGBVZKTVEIS-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C(F)F)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C(F)F)\C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176969-33-8 | |
Record name | ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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